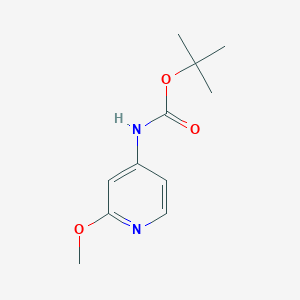

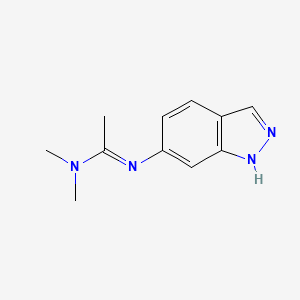

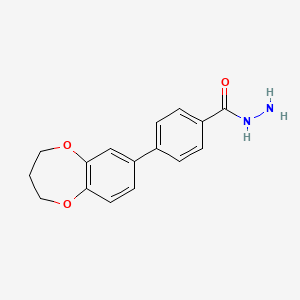

tert-Butyl (2-methoxypyridin-4-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Synthesis of Biologically Active Compounds

Tert-Butyl (2-methoxypyridin-4-yl)carbamate has been utilized as an important intermediate in the synthesis of biologically active compounds. For instance, it is used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) demonstrated a rapid synthetic method for a related compound, which was synthesized from commercially available materials and achieved an 81% total yield over three steps (Zhao, Guo, Lan, & Xu, 2017).

Intermediate in Natural Product Synthesis

It also serves as an intermediate in the synthesis of natural products with cytotoxic activity. Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, isolated from sponges and effective against human carcinoma cell lines. This synthesis was achieved through a multi-step process starting from L-Serine (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).

Photoredox-Catalyzed Cascades

In a 2022 study, Wang et al. reported the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This method enabled the assembly of a range of 3-aminochromones under mild conditions, showing broad applications for this class of compounds in photocatalyzed synthesis (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Solar Cell Research

Furthermore, this compound finds applications in solar cell research. Boschloo et al. (2006) investigated the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells. Their research demonstrated significant performance improvements attributed to the shift of the TiO2 band edge and increased electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).

作用機序

Mode of Action

. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

Action Environment

. More research is needed to understand how these factors might affect the compound’s action.

特性

IUPAC Name |

tert-butyl N-(2-methoxypyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-9(7-8)15-4/h5-7H,1-4H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUYGTAUMMZAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640065 |

Source

|

| Record name | tert-Butyl (2-methoxypyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-methoxypyridin-4-yl)carbamate | |

CAS RN |

849353-31-7 |

Source

|

| Record name | tert-Butyl (2-methoxypyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)